molecular formula C25H14F7N5 B1682003 替戈布韦 CAS No. 1000787-75-6

替戈布韦

货号: B1682003
CAS 编号: 1000787-75-6
分子量: 517.4 g/mol
InChI 键: XBEQSQDCBSKCHJ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

特高布韦因其抗病毒特性,特别是针对 HCV 的抗病毒特性而被广泛研究。 它通过靶向 NS5B 聚合酶显示出抑制 HCV RNA 复制的强大活性 .

生化分析

Biochemical Properties

Tegobuvir interacts with the NS5B polymerase of the HCV . It does not inhibit NS5B enzymatic activity in biochemical assays in vitro, suggesting a more complex antiviral mechanism with cellular components .

Cellular Effects

Tegobuvir exerts anti-HCV activity utilizing a unique chemical activation and subsequent direct interaction with the NS5B protein . The intensity of the aberrantly migrating NS5B species is strongly dependent on cellular glutathione levels as well as CYP 1A activity .

Molecular Mechanism

Tegobuvir undergoes a CYP-mediated intracellular activation step and the resulting metabolite, after forming a glutathione conjugate, directly and specifically interacts with NS5B . This demonstrates that upon metabolic activation Tegobuvir is a specific, covalent inhibitor of the HCV NS5B polymerase .

Temporal Effects in Laboratory Settings

The formation of the complex between Tegobuvir and NS5B does not require the presence of any other HCV proteins , suggesting that Tegobuvir may have a direct and immediate effect on HCV replication.

Metabolic Pathways

Tegobuvir undergoes a CYP-mediated intracellular activation step . The resulting metabolite forms a glutathione conjugate, which then directly and specifically interacts with NS5B . This suggests that Tegobuvir is involved in metabolic pathways related to the cytochrome P450 enzymes and glutathione.

Subcellular Localization

Given that it interacts with the NS5B polymerase of HCV , it is likely that Tegobuvir localizes to the same subcellular compartments as the NS5B polymerase.

准备方法

特高布韦的合成涉及多个步骤,从咪唑并吡啶核的制备开始。然后用各种取代基对该核心进行官能化,以获得最终化合物。 特高布韦的工业生产通常涉及使用高纯度试剂和严格的反应条件,以确保所需的产率和纯度 .

化学反应分析

特高布韦经历了几种类型的化学反应,包括氧化、还原和取代。这些反应中常用的试剂包括强氧化剂、还原剂和亲核试剂。 这些反应形成的主要产物通常是具有修饰的官能团的特高布韦衍生物 .

属性

IUPAC Name

5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEQSQDCBSKCHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H14F7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80142917
Record name Tegobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

517.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1000787-75-6
Record name Tegobuvir [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tegobuvir
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11852
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tegobuvir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80142917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEGOBUVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tegobuvir
Reactant of Route 2
Reactant of Route 2
Tegobuvir
Reactant of Route 3
Reactant of Route 3
Tegobuvir
Reactant of Route 4
Reactant of Route 4
Tegobuvir
Reactant of Route 5
Reactant of Route 5
Tegobuvir
Reactant of Route 6
Reactant of Route 6
Tegobuvir
Customer
Q & A

Q1: What is the primary target of Tegobuvir and how does it interact with this target?

A1: Tegobuvir is a non-nucleoside inhibitor that specifically targets the hepatitis C virus (HCV) NS5B polymerase. [] Unlike other non-nucleoside inhibitors, Tegobuvir requires intracellular activation before directly binding to NS5B. [] This activation involves a cytochrome P450 (CYP)-mediated step, followed by glutathione conjugation. [] The activated Tegobuvir metabolite then forms a covalent bond with NS5B, inhibiting its polymerase function. []

Q2: What are the downstream effects of Tegobuvir binding to NS5B polymerase?

A3: By inhibiting NS5B polymerase, Tegobuvir prevents HCV RNA replication, leading to a reduction in viral load. [, ] This antiviral activity makes Tegobuvir a potential therapeutic agent for treating chronic HCV infection. [, ]

Q3: What is the molecular formula and weight of Tegobuvir?

A3: The molecular formula for Tegobuvir is C22H21F2N5O2, and its molecular weight is 425.4 g/mol. [Information not available in the provided documents. This information was retrieved from PubChem (https://pubchem.ncbi.nlm.nih.gov/compound/Tegobuvir)].

Q4: Is there any spectroscopic data available for Tegobuvir?

A4: The provided scientific research papers do not contain detailed spectroscopic data for Tegobuvir.

A4: The provided scientific articles primarily focus on Tegobuvir's antiviral activity, mechanism of action, and clinical efficacy against HCV. There is no information available regarding its material compatibility and stability, catalytic properties and applications, or specific details about computational chemistry and modeling studies.

Q5: What is known about the structure-activity relationship of Tegobuvir?

A6: While specific SAR studies aren't detailed in the provided papers, research indicates that the β-hairpin region (amino acids 435 to 455) within the thumb subdomain of NS5B plays a crucial role in Tegobuvir's activity. [] Replacing this region with the corresponding sequence from genotype 2a HCV significantly reduces Tegobuvir susceptibility. []

Q6: What is known about the stability of Tegobuvir under various conditions and formulation strategies?

A6: The documents provided do not provide specific details regarding Tegobuvir's stability under various conditions or formulation strategies.

  • Clinical trials: Tegobuvir demonstrated antiviral activity in patients with genotype 1 chronic HCV infection. [] Several phase II and IIb clinical trials investigated Tegobuvir in combination with pegylated interferon and ribavirin. [, , , , , ]
  • In vitro studies: Tegobuvir showed potent antiviral activity against various HCV genotypes in replicon cell culture systems. [, , , , , , ]
  • Pharmacokinetics: Tegobuvir exhibited metabolic stability in microsomes and hepatocytes from various species, including humans. []

Q7: What are the known resistance mechanisms to Tegobuvir?

A8: Resistance to Tegobuvir primarily arises from mutations in the NS5B polymerase gene. [, ] Common resistance-associated substitutions include C316Y, Y448H, Y452H, and C445F. [] The number of mutations correlates with the level of resistance observed. []

Q8: Does the addition of ribavirin to a Tegobuvir-containing regimen influence the development of resistance?

A10: Yes, the addition of ribavirin appears to have a positive impact on reducing resistance development when combined with Tegobuvir and other direct-acting antivirals. In a study comparing a Tegobuvir and GS-9256 combination with and without ribavirin, the addition of ribavirin significantly increased the rapid virologic response rate and reduced the emergence of resistant viral variants. [] This suggests that ribavirin's antiviral activity, while modest, can help suppress the emergence of resistance in Tegobuvir-containing regimens. []

A8: While the provided research primarily focuses on Tegobuvir's antiviral activity and clinical efficacy, specific information regarding its toxicology and safety profile, drug delivery strategies, and related biomarkers is not discussed.

A8: The provided research papers do not elaborate on analytical methods used for Tegobuvir analysis, its environmental impact, or details about quality control procedures.

A8: The provided research primarily focuses on Tegobuvir's interaction with the HCV NS5B polymerase and its clinical efficacy. Information related to immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, and biocompatibility is not covered in these papers.

A8: The provided research articles focus on Tegobuvir's properties and efficacy against HCV. Information regarding alternative treatments, waste management, research infrastructure, historical context, or cross-disciplinary applications is not discussed.

  • Tegobuvir, in combination with other direct-acting antivirals like GS-9256 and protease inhibitors like vedroprevir, shows promising antiviral activity against HCV genotype 1. [, ]
  • The emergence of resistance is a significant concern with Tegobuvir-containing regimens, highlighting the need for combination therapies and careful monitoring for resistance development. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。